4,4'-Dimethyltriphenylamine

Description

Overview of Triarylamine Derivatives in Organic Electronics

Triarylamine (TPA) derivatives are a crucial class of materials in the field of organic electronics due to their exceptional charge transporting properties. scirp.org These compounds are characterized by a central nitrogen atom bonded to three aromatic rings, a structure that allows for the formation of stable radical cations and facilitates efficient hole transport. wiley.comrsc.org Their utility is widespread, finding applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). scirp.orgresearchgate.net The synthetic accessibility of TPA derivatives and the ability to finely tune their redox and absorption characteristics through chemical modification make them particularly appealing for researchers. scispace.com

The core function of triarylamine derivatives in many organic electronic devices is as a hole transport layer (HTL). rsc.orgrsc.org An effective HTL must extract photogenerated holes from the active layer (like a perovskite in a solar cell) and transport them to the electrode, a role for which triarylamines are well-suited due to their suitable energy levels and high hole mobility. researchgate.netmdpi.com Polymeric TPA derivatives, known as poly(triarylamine)s (PTAAs), offer additional advantages such as excellent film-forming properties and the potential for extended π-conjugation. scirp.org The development of various synthesis methods, including palladium-catalyzed C-N coupling reactions and polymerization techniques, has enabled the creation of a wide array of TPA-based polymers with tailored properties. scirp.orgoup.com

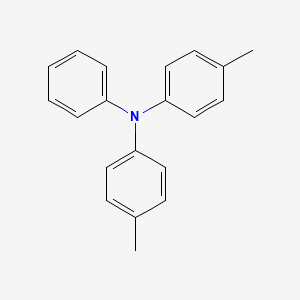

Significance of 4,4'-Dimethyltriphenylamine as a Core Structure

This compound (DMTPA), also known as 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine, is a specific triarylamine derivative that serves as an important building block and hole-transport material. myskinrecipes.comechemi.com Its structure, featuring a triphenylamine (B166846) core with two methyl groups on separate phenyl rings, gives it unique chemical and electronic properties. cymitquimica.com These methyl groups influence its solubility, stability, and electronic characteristics, making it a valuable component in the synthesis of more complex molecules for organic electronics. cymitquimica.com DMTPA is recognized for its excellent charge-carrier mobility and stability, which are critical for enhancing the efficiency and performance of devices like OLEDs. myskinrecipes.com

The compound is often used as an intermediate in organic synthesis or in the production of materials like dyes. cymitquimica.com In the context of OLEDs, DMTPA and its derivatives are utilized as hole transport materials. vivanls.comparchem.com The fundamental properties of DMTPA, such as its melting point, boiling point, and electronic energy levels, are key parameters that researchers consider when designing new materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20440-95-3 |

| Molecular Formula | C20H19N |

| Molecular Weight | 273.37 g/mol |

| Appearance | White to yellow solid/powder |

| Melting Point | 109-112 °C |

| Boiling Point | 289.3 - 417.5 °C at 760 mmHg |

| Flash Point | 183.5 °C |

| Density | ~1.1 g/cm³ |

| Vapor Pressure | 3.52E-07 mmHg at 25°C |

Data sourced from multiple references. echemi.comlookchem.com

Evolution of Research Trends in Triarylamine-Based Compounds

Research into triarylamine-based compounds is a dynamic and continuously evolving field. researchgate.net Initially recognized for their role in xerography, the application of these materials has expanded significantly into high-performance devices like perovskite solar cells (PSCs) and OLEDs. researchgate.netrsc.org A major trend in recent years has been the rational design and synthesis of novel TPA derivatives to optimize device performance, particularly in PSCs where the hole transport material is critical for achieving high power conversion efficiencies (PCE). rsc.org

Scientists are exploring various strategies to enhance the properties of TPA-based materials. These include:

Structural Modification : Researchers modify the core TPA structure by introducing different functional groups or extending the π-conjugation to fine-tune the material's highest occupied molecular orbital (HOMO) energy level for better alignment with the perovskite absorber layer. oup.comfrontiersin.org This tuning is crucial for efficient hole extraction and transport. rsc.org

Crosslinking : To overcome the solubility of small-molecule TPA derivatives in common organic solvents, which can be a problem in multi-layer solution-processed devices, crosslinking strategies are being developed. rsc.org For instance, thiol-yne reactions initiated by UV exposure can form insoluble TPA polymer networks, enabling robust multi-layer device fabrication. rsc.org

Development of Push-Pull Architectures : For applications in photovoltaics, donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) molecules are being designed using TPA as the electron-donating unit. scispace.commdpi.comrsc.org This design can induce intramolecular charge transfer, shifting light absorption to longer wavelengths and improving photovoltaic performance. scispace.com

Focus on Cost-Effectiveness : While materials like Spiro-OMeTAD have been highly successful as HTMs, their high synthesis cost is a barrier to commercialization. rsc.org A significant research trend is the development of low-cost, easy-to-synthesize TPA derivatives that can offer comparable or superior performance, making the technology more economically viable. rsc.orgrsc.org

The evolution of these research trends highlights a move towards creating highly specialized and efficient TPA-based materials tailored for specific applications in next-generation organic electronics. rsc.org

Table 2: Research Findings on Triarylamine-Based Hole Transport Materials (HTMs)

| HTM / System | Key Finding | Application |

| Triarylamine-based amorphous polymers | Achieved hole mobilities ranging from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ by varying the π-conjugated main chain and pendant groups. oup.com | Organic Field-Effect Transistors (OFETs) |

| Thiol-yne crosslinked TPA networks | Formation of insoluble, robust HTL films from solution, reducing device degradation compared to standard materials like PEDOT:PSS. rsc.org | Organic Light-Emitting Diodes (OLEDs) |

| TPA-AZO | A low-cost HTM ($22.76/g) achieving a power conversion efficiency (PCE) of 17.86%, comparable to expensive Spiro-OMeTAD (19.07%). rsc.org | Perovskite Solar Cells (PSCs) |

| Star-shaped TPA-based HTMs (STR0) | Showed a high glass transition temperature (145 °C) leading to stable amorphous films and a high fill factor in devices, with a PCE of 13.32%. rsc.org | Perovskite Solar Cells (PSCs) |

| TPA derivatives with different π-linkers | Theoretical design showed that a thiadiazole derivative (5TPA) had a very low hole reorganization energy (103.20 meV), suggesting excellent hole transport capability. frontiersin.org | Perovskite Solar Cells (PSCs) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-N-(4-methylphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKKLBATUCJUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066611 | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-95-3 | |

| Record name | 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-N-(p-tolyl)-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 4,4 Dimethyltriphenylamine and Its Derivatives

Historical Perspective on Triarylamine Synthesis

The foundation of triarylamine synthesis lies in early 20th-century discoveries in copper-mediated chemistry. The Ullmann reaction, first reported by Fritz Ullmann in 1901, initially described the copper-promoted synthesis of biaryls from aryl halides nih.gov. Shortly after, both Ullmann and Irma Goldberg extended this methodology to the formation of carbon-nitrogen (C-N) bonds, establishing the Goldberg reaction for the synthesis of aryl amines nih.govwikipedia.org.

These classical methods were the cornerstone of arylamine synthesis for decades. However, they were often hampered by severe limitations, including the need for harsh reaction conditions such as high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder or copper salts, and the use of high-boiling polar solvents sioc-journal.cnrsc.org. The substrate scope was generally restricted to aryl halides activated by electron-withdrawing groups, and the reactions often suffered from low yields and poor functional group tolerance sioc-journal.cnrsc.org.

The late 20th and early 21st centuries witnessed a renaissance in C-N cross-coupling, leading to what can be termed "post-Ullmann" methodologies. A significant breakthrough was the development of palladium-catalyzed methods, most notably the Buchwald-Hartwig amination in the 1990s wikipedia.orgsioc-journal.cn. This reaction provided a much milder and more general route to aryl amines, utilizing a palladium catalyst with various phosphine ligands wikipedia.orgsioc-journal.cn. Concurrently, significant improvements were made to the Ullmann reaction itself, with the introduction of soluble copper catalysts supported by ligands, which allowed for lower reaction temperatures and broader substrate compatibility rsc.org. These modern catalytic systems have largely replaced the classical, harsher methods for the synthesis of triarylamines, offering greater efficiency, versatility, and functional group tolerance sioc-journal.cnrsc.org.

Ullmann Reaction-Based Synthesis and Modifications

The Ullmann reaction remains a vital tool for the synthesis of triarylamines. The reaction typically involves the coupling of a diarylamine with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of 4,4'-Dimethyltriphenylamine, this would involve the reaction of di-p-tolylamine with an aryl halide, or p-toluidine with a di-p-tolyl-halonium salt. Modern modifications have significantly improved the efficiency and conditions of this classical transformation.

Reaction Conditions and Optimization

The optimization of Ullmann reaction conditions is crucial for achieving high yields and purity. Key parameters that are manipulated include the choice of catalyst, ligand, base, solvent, and temperature.

Traditionally, Ullmann reactions required temperatures often above 200°C sioc-journal.cn. However, the development of ligated copper catalyst systems has enabled the reaction to proceed at much milder temperatures, sometimes as low as 60-100°C researchgate.netresearchgate.net. The choice of base is critical, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) researchgate.netresearchgate.net. The solvent also plays a significant role, with dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane being commonly used researchgate.netorganic-chemistry.org.

Optimization studies have shown that for the N-arylation of aromatic amines, stronger bases like t-BuOK are often effective, especially when less reactive aryl bromides are used as coupling partners researchgate.netresearchgate.net. The concentration of reactants and the catalyst loading are also key factors to consider for maximizing yield and minimizing side reactions.

| Aryl Halide | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene | N,N-dimethylethylenediamine | CuI (10) | K₂CO₃ (2) | DES | 60 | 12 | 98 | nih.gov |

| Iodobenzene | Aniline | CuI (10) | t-BuOK (2) | DES | 100 | 12 | 85 | researchgate.net |

| 4-Bromotoluene | p-Toluidine | CuI (10) | t-BuOK (2) | DES | 100 | 12 | 92 | researchgate.net |

| Iodobenzene | Indole | CuI (1-5) | K₃PO₄ | Dioxane | 110 | 24 | Varies | acs.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including the Ullmann synthesis of triarylamines. The use of microwave heating can dramatically reduce reaction times from many hours to just a few minutes, often leading to improved yields and cleaner reaction profiles rug.nlresearchgate.net.

A specific method for the synthesis of this compound utilizes microwave technology. In this procedure, 4,4'-dimethyldiphenylamine is reacted with bromobenzene in the presence of potassium tert-butoxide as the acid-binding agent and dimethyl sulfoxide (DMSO) as the solvent. The reaction is carried out under microwave irradiation with a power of 100-1300W, leading to the formation of the desired product. This microwave-assisted approach offers a significant improvement over traditional heating methods which often require prolonged reaction times of over 30 hours at high temperatures beilstein-journals.org.

The efficiency of microwave-assisted synthesis stems from the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and the circumvention of side product formation that may occur under prolonged thermal conditions researchgate.netresearchgate.net.

Catalyst Systems for Ullmann Coupling

The evolution of the Ullmann reaction is intrinsically linked to the development of more sophisticated catalyst systems. While early reactions used stoichiometric copper powder, modern methods employ catalytic amounts of a copper source in combination with a ligand. The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.

A wide variety of ligands have been developed and successfully applied in copper-catalyzed N-arylation reactions. These include diamines, amino acids, and phenanthroline derivatives acs.orgnih.gov. For instance, N,N'-dimethyl-1,2-diamines have been shown to be effective ligands for the copper-catalyzed N-arylation of indoles acs.org. Similarly, 1,10-phenanthroline has been found to accelerate the arylation of diarylamines to form triarylamines acs.org. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

The copper source is typically a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), although copper(II) salts and copper oxides can also be effective nih.gov. The combination of the copper source and the ligand forms the active catalytic species in the reaction mixture.

| Copper Source | Ligand | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| CuI | N,N'-Dimethylethylenediamine | N-Arylation of aliphatic amines | Effective for coupling with aryl bromides and iodides. | nih.gov |

| CuI | 1,10-Phenanthroline | N-Arylation of diarylamines | Accelerates the formation of triarylamines. | acs.org |

| CuI | L-Proline | N-Arylation of amines | Allows for milder reaction conditions. | researchgate.net |

| CuSO₄·5H₂O | None (in water) | N-Arylation with aryliodonium ylides | Environmentally friendly protocol using water as a solvent. | beilstein-journals.orgnih.gov |

Buchwald-Hartwig Amination and Related C-N Cross-Couplings

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a major advancement in the synthesis of aryl amines, including triarylamines wikipedia.org. Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this methodology offers a milder and more versatile alternative to the often harsh conditions of the Ullmann reaction wikipedia.orgrug.nl. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base libretexts.org.

The synthesis of di-p-tolylamine, a direct precursor to this compound, can be efficiently achieved via the Buchwald-Hartwig amination. For example, the reaction of 4-bromotoluene or 4-chlorotoluene with p-toluidine in the presence of a palladium catalyst and a suitable ligand can produce di-p-tolylamine in excellent yields.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst wikipedia.orglibretexts.org.

A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can be used as precatalysts wuxiapptec.com. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) often providing the best results, particularly for less reactive aryl chlorides rug.nlresearchgate.net. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) libretexts.orgwuxiapptec.com. The reaction is typically carried out in aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) libretexts.org.

Synthesis of Functionalized this compound Precursors

The synthesis of derivatives of this compound requires access to functionalized precursors, namely substituted p-toluidines, diarylamines, or aryl halides. The introduction of functional groups onto these starting materials allows for the preparation of a diverse range of triarylamine derivatives with tailored electronic and physical properties.

Functionalized p-toluidine derivatives can be prepared through various standard aromatic substitution reactions. For example, nitration of toluene followed by reduction yields aminotoluenes, which can then be further modified researchgate.net. Halogenation, sulfonation, and Friedel-Crafts reactions on toluene or p-toluidine (with appropriate protection of the amino group) can introduce a variety of substituents onto the aromatic ring.

Similarly, functionalized 4-iodotoluene or 4-bromotoluene can be synthesized. For instance, the iodination of toluene can be achieved using iodine and an oxidizing agent. The Sandmeyer reaction, starting from p-toluidine, provides another route to introduce halogens and other functional groups onto the 4-position of the toluene ring.

Once these functionalized precursors are obtained, they can be utilized in the Ullmann or Buchwald-Hartwig coupling reactions described above to synthesize the corresponding functionalized this compound derivatives. For example, a substituted di-p-tolylamine can be coupled with a functionalized aryl halide, or a functionalized p-toluidine can be coupled with a di-p-tolyl-halonium salt to introduce a third, functionalized aryl group. This modular approach allows for the systematic variation of substituents on the triarylamine core, enabling the fine-tuning of its properties for specific applications.

Amination Reactions for Diamine and Dicarboxylic Acid Monomers

The synthesis of triphenylamine (B166846) derivatives containing diamine and dicarboxylic acid functionalities is essential for creating monomers used in the production of advanced polymers like polyimides and polyazomethines. These polymers often exhibit valuable thermal and photo-physical properties.

One key diamine monomer is 4,4'-diaminotriphenylamine. A common synthetic route to this compound involves a multi-step process starting with the reaction of aniline and p-chloronitrobenzene, catalyzed by anhydrous potassium carbonate, to form the intermediate 4,4'-dinitrotriphenylamine. researchgate.net This intermediate is then subjected to hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst, to reduce the nitro groups to amino groups, yielding 4,4'-diaminotriphenylamine. researchgate.net Optimized conditions for the initial reaction include a temperature of 176°C for 14 hours. researchgate.net This method is advantageous due to the use of inexpensive and readily available starting materials. researchgate.net

The synthesis of diamide derivatives often involves the condensation reaction of dicarboxylic acids and amines. nih.gov While this reaction can be challenging due to the production of water as a byproduct, which can inhibit catalyst activity, the use of water-tolerant Lewis acid catalysts like niobium(V) oxide (Nb2O5) has proven effective. nih.gov This approach allows for the direct synthesis of diamides from dicarboxylic acids and various amines under heterogeneous conditions, facilitating catalyst recovery and reuse. nih.gov

Table 1: Synthesis of 4,4'-diaminotriphenylamine

| Step | Reactants | Catalyst/Reagents | Product | Yield | Purity |

|---|---|---|---|---|---|

| 1 | Aniline, p-chloronitrobenzene | Anhydrous potassium carbonate | 4,4'-dinitrotriphenylamine | - | - |

Vilsmeier-Haack Reaction for Benzaldehyde Derivatives

The Vilsmeier-Haack reaction is a powerful formylation method used to introduce aldehyde groups onto electron-rich aromatic rings, such as triphenylamine and its derivatives. nrochemistry.comwikipedia.org This reaction is instrumental in synthesizing benzaldehyde derivatives that serve as crucial building blocks for more complex molecules, including polymers and materials for optoelectronics. researchgate.net

The reaction mechanism involves two main stages. First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. jk-sci.comchemistrysteps.com In the second stage, the electron-rich triphenylamine nucleus acts as a nucleophile, attacking the Vilsmeier reagent. nrochemistry.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the final aryl aldehyde. wikipedia.orgjk-sci.com

The reaction is regioselective, with formylation typically occurring at the para-position of the phenyl rings, which is the least sterically hindered position. nrochemistry.comjk-sci.com For instance, tris(4-formylphenyl)amine, a key building block in materials chemistry, can be efficiently synthesized using this method. wikipedia.org The reaction conditions are generally mild, with temperatures ranging from 0°C to room temperature, depending on the substrate's reactivity. nrochemistry.comjk-sci.com

Table 2: Typical Vilsmeier-Haack Reaction Conditions

| Substrate | Reagents | Temperature | Product |

|---|

Eco-Friendly and Cost-Effective Synthesis Strategies

Traditional synthetic routes for this compound often require harsh conditions, such as high temperatures (over 200°C) and long reaction times (up to 30 hours), which can lead to the formation of byproducts and increase production costs. google.com In response, significant efforts have been made to develop more sustainable and economical synthesis strategies.

One innovative approach involves the use of microwave-assisted organic synthesis. A patented method describes the synthesis of this compound from 4,4'-dimethyldiphenylamine and bromobenzene using potassium tert-butoxide as a base and dimethyl sulfoxide (DMSO) as a solvent. google.com By employing microwave radiation instead of conventional heating, the reaction time is dramatically reduced to between 20 and 120 minutes, with yields reaching up to 69.5%. google.com This not only accelerates the process but also lowers energy consumption and production costs. google.com The use of DMSO also replaces more toxic solvents like nitrobenzene. google.com

Another cost-effective and environmentally conscious method starts from p-toluidine. In this process, p-toluidine is first hydrolyzed under acidic conditions using a catalyst such as a perfluorinated sulfonic resin to produce p-cresol. google.com The resulting p-cresol then reacts with another molecule of p-toluidine to form this compound. google.com This method is noted for its simple process, mild reaction conditions, and the use of readily available raw materials. It also boasts a reduction in byproducts and sewage, making it a safer and more reliable production process. google.com

Table 3: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Key Conditions | Advantages | Yield |

|---|---|---|---|---|

| Traditional | Aryl halides, Amines | High temp (>200°C), long reaction time (>30h) | - | ~50% |

| Microwave-Assisted | 4,4'-dimethyldiphenylamine, Bromobenzene | Microwave (100-1300W), 100-200°C, 20-120 min | Fast, low cost, high yield | Up to 69.5% |

Challenges and Future Directions in Synthetic Route Development

Despite recent advancements, the synthesis of this compound and its derivatives still faces several challenges. A primary obstacle is the often harsh conditions required by traditional methods, which are energy-intensive and can lead to undesired side reactions, complicating purification and increasing costs. google.com Furthermore, many synthetic protocols rely on expensive starting materials, such as iodoaromatic hydrocarbons, or toxic reagents and catalysts, posing both economic and environmental concerns. google.com

A significant limitation in developing analogs for structure-activity relationship (SAR) studies is that a custom synthetic strategy is often required for each new derivative. nih.gov This makes the process of discovering new materials with optimized properties relatively low-throughput. nih.gov The development of highly specific catalysts that can function under mild conditions remains a strong challenge. nih.gov

There is also a growing interest in automated chemical synthesis platforms. nih.gov Automation could dramatically increase the throughput of analog synthesis, allowing for the rapid generation of libraries of compounds for screening and optimization. The continued integration of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, will be essential for creating truly sustainable and industrially viable synthetic processes for triphenylamine-based materials. mdpi.com

Iii. Electronic Structure and Charge Transport Mechanisms in 4,4 Dimethyltriphenylamine Systems

Theoretical Frameworks for Charge Transport

In organic semiconductors like 4,4'-Dimethyltriphenylamine, charge transport is fundamentally different from that in crystalline inorganic semiconductors. Instead of charge carriers moving through delocalized bands, they are typically localized on individual molecules. The movement from one molecule to another is governed by two primary theoretical models: the hopping mechanism and coherent tunneling.

The hopping mechanism is the most widely accepted model for describing charge transport in disordered organic materials. nih.gov It depicts a charge carrier, such as a hole, "hopping" from one localized molecular site to an adjacent one. The rate of this process is described by Marcus theory, which was initially developed to explain electron transfer reaction rates between molecules in a solution. wikipedia.org

According to Marcus theory, the rate constant (k_et) for an electron (or hole) to jump between a donor and an acceptor molecule is determined by the electronic coupling between the molecules and the Gibbs free energy of activation (ΔG*). mdpi.com The theory provides a formula for this activation energy based on the reorganization energy (λ) and the Gibbs free energy change of the reaction (ΔG⁰). wikipedia.orglibretexts.org

The reorganization energy (λ) is a critical parameter and consists of two components:

Internal Reorganization Energy (λ_i): This corresponds to the energy required to change the geometry of the molecule from its neutral state to its ionized state (and vice versa). nih.gov

External Reorganization Energy (λ_o): This relates to the energy needed to reorganize the surrounding solvent or matrix molecules in response to the charge transfer. nih.gov

The rate of charge hopping is maximized when the driving force of the reaction (-ΔG⁰) equals the reorganization energy (λ). libretexts.org A key prediction of Marcus theory is the "inverted region," where the reaction rate surprisingly decreases as the driving force becomes significantly larger than the reorganization energy. wikipedia.orglibretexts.org For designing efficient HTMs, a low reorganization energy is desirable as it reduces the activation barrier for hole hopping, thereby facilitating higher charge mobility. nih.govfrontiersin.org

| Parameter | Description | Significance in Charge Transport |

| Electronic Coupling (V) | A measure of the orbital overlap between adjacent molecules. | Determines the probability of a charge carrier tunneling from one molecule to the next. Stronger coupling leads to faster hopping. |

| Reorganization Energy (λ) | The energy required to distort the molecule and its environment upon charge transfer. nih.gov | A lower λ results in a smaller activation energy barrier, leading to higher charge mobility. nih.gov |

| Gibbs Free Energy (ΔG⁰) | The thermodynamic driving force for the charge transfer reaction. | Influences the activation energy; the rate is maximal when -ΔG⁰ = λ. libretexts.org |

This table provides a summary of key parameters in Marcus Theory relevant to charge transport in organic materials.

While hopping describes charge transport between localized states, in more ordered systems or over very short distances, a coherent tunneling mechanism can occur. In this regime, the charge carrier is not localized on a single molecule but can tunnel quantum mechanically between multiple sites without losing phase coherence.

The Landauer formalism provides a framework for understanding coherent transport by relating the electrical conductance of a system to its transmission properties. It treats charge transport as a scattering problem, where the conductance is proportional to the probability that an electron injected at one end of a conductor will be transmitted to the other end.

The Landauer formula is given by: G = (2e²/h) * T where:

G is the electrical conductance.

e is the elementary charge.

h is Planck's constant.

T is the transmission probability of the electron through the material.

This formalism is crucial for molecular electronics and understanding transport through single molecules or highly ordered domains within a thin film. It highlights that for efficient transport, the electronic states of the molecule must align well with the Fermi levels of the electrodes to achieve a high transmission probability.

Hole Transport Properties of this compound

Triphenylamine (B166846) and its derivatives are renowned for their excellent hole transport capabilities, making them essential components in a wide array of organic electronic devices. nih.govrsc.org

This compound functions as a hole transport material (HTM) because of the stability of the radical cation (hole) on the nitrogen atom, which is delocalized across the three phenyl rings. nih.gov In devices like perovskite solar cells, the primary roles of the HTM are to efficiently extract holes from the light-absorbing perovskite layer, transport them to the electrode, and simultaneously block electrons, thereby preventing charge recombination. nih.govnih.gov The effectiveness of a TPA-based HTM is determined by its highest occupied molecular orbital (HOMO) energy level, which needs to be well-aligned with the valence band of the perovskite, and its inherent hole mobility. bioengineer.orgmiragenews.com

The molecular structure of TPA derivatives has a profound impact on their charge transport properties. The introduction of substituents, such as the two methyl groups in this compound, can tune these properties in several ways.

Electronic Effects: Methyl groups are electron-donating, which raises the HOMO energy level of the molecule. This can improve the energy level alignment with the perovskite layer, facilitating more efficient hole extraction. researchgate.net

Steric Effects: The substitution pattern affects the planarity and packing of the molecules in the solid state. Torsion angles between the phenyl rings and the central nitrogen atom influence the degree of π-conjugation and electronic coupling between adjacent molecules. nih.gov While extensive planarity can sometimes lead to undesirable crystallization, a certain degree of twisting can promote stable amorphous films, which is beneficial for device longevity. rsc.org

Reorganization Energy: The addition of functional groups can alter the internal reorganization energy. The structural changes between the neutral and cationic states are a key determinant of the hopping barrier.

| Compound | Number of TPA Arms | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

| di-TPA | 2 | 3.8 x 10⁻⁵ | nih.gov |

| tri-TPA | 3 | 5.1 x 10⁻⁴ | nih.gov |

| tetra-TPA | 4 | 6.32 x 10⁻⁴ | nih.gov |

This table shows the impact of increasing the number of triphenylamine (TPA) units on the hole mobility of HTMs, as measured by the SCLC method. nih.gov

The space-charge limited current (SCLC) method is a widely used technique to determine the charge carrier mobility in organic semiconductors. nih.govresearchgate.net The measurement is performed on a single-carrier device (e.g., a hole-only device).

In a hole-only device, an HTM like this compound is sandwiched between two electrodes with work functions chosen to facilitate hole injection and block electron injection. When a voltage is applied, a space charge builds up inside the material. At a sufficiently high voltage, the current becomes limited by the ability of this space charge to move through the material, which is directly related to the material's hole mobility.

The relationship between current density (J) and voltage (V) in the trap-free SCLC regime is described by the Mott-Gurney law: J = (9/8) * ε₀εᵣ * μ * (V²/L³) where:

ε₀ is the permittivity of free space.

εᵣ is the relative dielectric constant of the material.

μ is the charge carrier mobility.

L is the thickness of the semiconductor layer.

By plotting J versus V², the mobility (μ) can be extracted from the slope of the linear region. This technique provides a direct and reliable measure of the bulk charge transport properties of the material in a device-relevant configuration. SCLC measurements on various TPA-based HTMs have revealed mobilities ranging from 10⁻⁷ to 10⁻⁴ cm² V⁻¹ s⁻¹, depending on their specific molecular structure. nih.govresearchgate.net

Computational Chemistry Approaches to Electronic Structure

Computational methods are indispensable for predicting and understanding the electronic behavior of molecules like this compound. These approaches offer insights into molecular orbitals, energy levels, and electronic transitions, which are crucial for designing efficient organic electronic materials.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comirjweb.com It provides a good balance between accuracy and computational cost for systems of this size. DFT calculations are instrumental in determining key electronic parameters that govern the performance of this compound in electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier molecular orbitals that dictate the electronic properties of a molecule. irjweb.comresearchgate.net The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, reactivity, and optical properties. edu.krd

For this compound, DFT calculations can predict these energy levels. The presence of electron-donating methyl groups is expected to raise the HOMO energy level compared to unsubstituted triphenylamine, which can facilitate hole injection in organic light-emitting diodes (OLEDs). The calculated HOMO and LUMO energies are crucial for assessing the energy level alignment with other materials in a device, which is essential for efficient charge injection and transport.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.1 to -5.4 | Relates to ionization potential and hole injection capability. |

| LUMO Energy | -1.8 to -2.1 | Relates to electron affinity and electron injection capability. |

| HOMO-LUMO Gap | 3.0 to 3.6 | Influences electronic transitions, optical properties, and stability. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the HOMO and LUMO. youtube.comtaylorandfrancis.comwikipedia.org Analysis of the spatial distribution of the HOMO and LUMO electron densities in this compound provides insights into the regions of the molecule involved in charge transfer processes.

In triphenylamine derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings, indicating that these are the primary sites for hole transport. The LUMO is generally distributed over the phenyl rings. This separation of frontier orbitals is characteristic of materials used in optoelectronic applications. The analysis of these orbitals helps in understanding the charge distribution upon excitation and the nature of electronic transitions. youtube.com

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited-state properties of molecules. sonar.chmpg.deresearchgate.net It is a powerful tool for calculating electronic absorption and emission spectra, as well as understanding the nature of electronic transitions. mdpi.com For this compound, TDDFT calculations can predict the energies of its excited states and the probabilities of transitions between the ground and excited states. This information is vital for applications in OLEDs, where the molecule's ability to emit light upon electrical excitation is exploited. TDDFT can elucidate the charge-transfer character of these excitations, which is a key aspect of the functionality of many organic electronic materials.

Computational modeling is employed to understand how charge carriers (holes or electrons) move through a material. nih.govnih.gov In disordered organic solids like films of this compound, charge transport occurs via a hopping mechanism, where charges jump between adjacent molecules. arxiv.org

Multiscale modeling approaches, which combine quantum chemical calculations with molecular dynamics simulations, can be used to model these charge transport pathways. arxiv.org DFT is used to calculate parameters such as the reorganization energy (the energy required for a molecule to change its geometry from the neutral to the charged state) and the electronic coupling between neighboring molecules. These parameters are then used in kinetic Monte Carlo simulations to simulate the charge transport process and calculate charge carrier mobilities. tue.nl

Density Functional Theory (DFT) Calculations

Intermolecular Interactions and Charge Transport Efficiency

In the solid state, the arrangement of this compound molecules and the interactions between them are crucial for efficient charge transport. rsc.orgnih.gov The efficiency of charge hopping between molecules is highly dependent on their relative orientation and distance, which determines the electronic coupling.

| Interaction Type | Effect on Charge Transport |

|---|---|

| π-π Stacking | Can enhance electronic coupling and facilitate charge transport along the stacking direction. |

| van der Waals Forces | Influence molecular packing and morphology, indirectly affecting charge transport pathways. |

| Molecular Orientation | The relative orientation of adjacent molecules significantly impacts the electronic coupling strength. |

Exciton (B1674681) Dynamics and Charge Separation

Upon photoexcitation, triphenylamine (TPA) derivatives, including this compound, engage in a complex series of ultrafast processes governed by their electronic structure and interaction with the surrounding environment. The dynamics of the generated excitons—bound electron-hole pairs—and their subsequent dissociation into free charge carriers are fundamental to the application of these materials in optoelectronic devices.

Research employing quantum chemical methods and time-resolved laser spectroscopy has elucidated multifaceted photochemical pathways following initial light absorption. nih.gov In environments with electron-accepting capabilities, such as chloroform, the fate of the exciton is heavily dependent on the molecular arrangement at the moment of excitation. nih.gov

Two primary, concurrent charge-transfer processes have been identified. nih.govarxiv.org

Direct Charge Separation: When the TPA derivative and a neighboring acceptor molecule or solvent molecule are optimally positioned, an immediate and efficient electron transfer can occur. nih.govarxiv.org This process leads directly to the formation of a TPA radical cation and a corresponding anion, achieving charge separation. arxiv.org The highly reactive radical cation can subsequently interact with other neutral TPA molecules to form dimeric species. nih.govarxiv.org

Charge-Transfer Complex Formation: If the initial molecular geometry is not conducive to immediate electron transfer, the excited molecule first relaxes to the lowest singlet excited state (S₁). nih.govarxiv.org From this relaxed state, electron transfer can still proceed, but it results in the formation of a charge-transfer (CT) complex. nih.gov In this state, the positively charged TPA derivative and the negatively charged acceptor remain in close proximity, bound by Coulombic attraction. nih.govarxiv.org This CT complex is an intermediate state and typically undergoes rapid charge recombination within picoseconds. For some TPA derivatives, this recombination in the CT complex occurs within 30 ps, leading to the population of a lower-energy triplet state. nih.gov This transition to the triplet state is often favored due to a lower reaction barrier for charge separation compared to the formation of the ground singlet state. nih.govarxiv.org

The stabilization of the charge-separated state is crucial for efficient charge generation. In multimodular donor-acceptor systems where a central triphenylamine core is linked to multiple acceptor units, a mechanism for prolonging the lifetime of the charge-separated species has been demonstrated. nih.govnih.gov Following the initial ultrafast charge transfer, electron exchange among the different acceptor entities can effectively stabilize the separated charges, extending their lifetime and providing a new pathway for enhancing charge separation efficiency. nih.govnih.gov

The process of exciton dissociation is fundamentally an interfacial phenomenon. For charge separation to occur, the photogenerated exciton must first migrate to a donor-acceptor interface. rsc.org Therefore, the exciton diffusion length—the average distance an exciton can travel before recombining—is a critical parameter. nih.govnih.gov While specific data for this compound is not prevalent, studies on analogous aromatic amine compounds like N,N'-di-[(1-naphthyl)-N,N'-diphenyl]-1,1'-biphenyl)-4,4'-diamine (NPD) have measured triplet exciton diffusion lengths as long as 87 ± 2.7 nm. nih.govrug.nl Such long diffusion lengths increase the probability that an exciton will reach an interface where dissociation is possible. nih.gov

At the interface, the exciton encounters an energy gradient that facilitates its separation into an electron on the acceptor material and a hole on the donor material. aps.org Quantum dynamical simulations show that these charge-separated states can be formed on extremely fast timescales, often within 10 to 100 femtoseconds, through various "hot-exciton dissociation" pathways, where dissociation occurs before the exciton fully relaxes to its lowest energy state. nih.govresearchgate.net

The tables below summarize key quantitative findings from photophysical studies on triphenylamine derivatives and related compounds, illustrating the dynamics of charge transfer and separation.

| System | Process | Time Constant / Rate | Solvent/Conditions | Source |

|---|---|---|---|---|

| TPA Derivative | Charge Recombination in CT Complex (to Triplet State) | ~30 ps | Electron-accepting solvent | nih.gov |

| Central TPA Donor-Acceptor Conjugate | Charge Transfer State Lifetime | 3.48–5.64 ps | Varying polarity | nih.gov |

| TPA-Ih-Sc3N@C80 Conjugates | Radical Ion Pair Formation (Isomer 1) | 3.4 ± 0.5 × 1010 s−1 | THF | nih.gov |

| Radical Ion Pair Formation (Isomer 2) | 1.9 ± 0.5 × 1010 s−1 |

| System | Parameter | Value | Source |

|---|---|---|---|

| [TPA•Chloranil] Complex | Charge Transfer Index (D) | 3.50 Å | arxiv.org |

| Electron-Hole Separation (t) | 2.29 Å |

| Compound | Exciton Type | Diffusion Length (LD) | Source |

|---|---|---|---|

| N,N'-di-[(1-naphthyl)-N,N'-diphenyl]-1,1'-biphenyl)-4,4'-diamine (NPD) | Triplet | 87 ± 2.7 nm | nih.govrug.nl |

Iv. Advanced Applications of 4,4 Dimethyltriphenylamine in Optoelectronic and Electronic Devices

Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. The performance of these devices is critically dependent on the efficiency of each layer, including the hole transport layer (HTL), which plays a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite absorber to the electrode. 4,4'-Dimethyltriphenylamine and its derivatives have been investigated as effective HTL materials in PSCs.

Impact of Peripheral Groups on PSC Performance and Stability

The molecular structure of the HTL material significantly influences the performance and stability of PSCs. The introduction of peripheral groups, such as the methyl groups in this compound, can modulate the electronic properties, morphology, and stability of the HTL. For instance, the presence of substituent groups can impact the glass transition temperature (Tg), which is a crucial parameter for the stability of the amorphous state of the HTM layer. A higher Tg is generally desirable as it helps to maintain the morphological stability of the HTL film, preventing crystallization and degradation of the device over time. The strategic placement of functional groups on the triphenylamine (B166846) core allows for the fine-tuning of its electrochemical and photophysical properties to optimize solar cell efficiency. rsc.org

Molecular Engineering for Enhanced Efficiency and Stability

Molecular engineering of triphenylamine-based HTLs, including derivatives of this compound, is a key area of research aimed at boosting the power conversion efficiency (PCE) and long-term stability of PSCs. By systematically modifying the molecular structure, researchers can optimize the energy levels of the HTL to better align with the valence band of the perovskite absorber, thereby facilitating more efficient hole extraction. Furthermore, molecular design can enhance the hole mobility of the material, leading to improved charge transport and reduced recombination losses. For example, creating multi-armed structures based on a triphenylamine core has been shown to enhance the conductivity of the HTM layer, resulting in higher short-circuit current density (Jsc) and fill factor (FF), and ultimately a higher PCE. nih.gov The development of novel triphenylamine derivatives through molecular engineering is a promising avenue for advancing PSC technology towards commercialization. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices

Beyond solar cells, this compound and its derivatives have found applications in other optoelectronic devices, such as OLEDs and electrochromic devices, owing to their favorable electronic and optical properties.

Application as Emitters and Host Materials

In the realm of OLEDs, triphenylamine derivatives are versatile materials that can function as both light-emitting dopants (emitters) and as the surrounding matrix (host materials) in the emissive layer. mdpi.comnih.gov When used as an emitter, the molecule is responsible for generating light upon electrical excitation. The color of the emitted light is determined by the molecule's electronic structure. As a host material, its role is to facilitate the transport of charge carriers (holes and electrons) and to efficiently transfer energy to the emitter molecules. noctiluca.euosti.gov The bipolar nature of some triphenylamine derivatives, meaning they can transport both holes and electrons, makes them particularly suitable as host materials, leading to more balanced charge injection and recombination, and thus higher device efficiency. mdpi.com The thermal stability and amorphous morphology of these materials are also crucial for the longevity and performance of OLED devices. noctiluca.eu

The following table provides an overview of the performance of various OLED devices incorporating triphenylamine-based emitters and hosts, illustrating the potential of this class of materials.

| Device Type | Emitter/Host Material | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color |

| Phosphorescent OLED | FLU-TPA/PYR (Host) | 7.75 | 13.64 | Yellow |

| Fluorescent OLED | FLU-TPA/TRZ (Emitter) | 3.57 | 6.47 | Green |

| TADF-based Hybrid WOLED | D6 (Blue Emitter) | 23.0 | 51.7 | White |

EQE: External Quantum Efficiency. Data sourced from various studies on triphenylamine-based OLEDs. mdpi.combeilstein-journals.org

Furthermore, triphenylamine-containing materials are extensively used in electrochromic devices, which can change their color upon the application of an electrical voltage. researchgate.net This property is utilized in applications such as smart windows, anti-glare mirrors, and displays. The reversible oxidation and reduction of the triphenylamine core leads to changes in its absorption spectrum, resulting in the observed color change. pku.edu.cnmdpi.com The incorporation of triphenylamine units into polymer backbones can lead to robust and flexible electrochromic films with fast switching times and high contrast ratios. 160.153.132

Charge Carrier Balance and Exciton (B1674681) Recombination in OLEDs

The efficiency of Organic Light-Emitting Diodes (OLEDs) is fundamentally dependent on the balance of charge carriers—holes and electrons—within the emissive layer (EML). An optimal balance ensures that a high number of excitons, the bound states of an electron and a hole, are formed and subsequently recombine radiatively to produce light. Triphenylamine derivatives are widely utilized as hole-transporting materials (HTMs) in OLEDs due to their excellent hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels. The introduction of this compound into the molecular architecture of hole transport layers (HTLs) can influence the charge carrier dynamics.

The electron-donating nature of the two methyl groups on the phenyl rings of this compound can subtly alter the HOMO level of the material compared to unsubstituted triphenylamine. This modification can impact the hole injection from the anode and the subsequent transport to the EML. Achieving a balanced injection and transport of holes and electrons is crucial for confining the exciton recombination zone within the EML and away from the quenching effects of the electrodes or transport layers. rsc.org

While direct studies on this compound as a standalone HTL are not extensively documented, the principles of molecular design in HTMs suggest that its derivatives can play a role in achieving better charge balance. ias.ac.inmdpi.comrsc.org For instance, incorporating the this compound moiety into larger molecular structures for HTLs can enhance thermal stability and morphological integrity of the device, which are critical for long operational lifetimes. researchgate.net The location of the recombination zone is a critical factor; if it is too close to the cathode, exciton quenching can occur, reducing device efficiency. rsc.org By tailoring the charge transport properties of the HTL with moieties like this compound, it is possible to control the location of exciton formation and recombination, thereby maximizing the external quantum efficiency (EQE) of the OLED. nih.gov

The balance of charge carrier mobilities within the EML is also a significant factor. nih.gov In exciplex-based OLEDs, where the emitting state is formed at the interface of a donor and an acceptor material, balanced hole and electron mobility is key to the efficient generation of exciplex excitons. nih.gov While research on this compound in this specific context is limited, its inherent hole-transporting characteristics make it a candidate for inclusion in donor materials for such systems.

Anodic Polyelectrochromic Properties

This compound has been incorporated into novel aromatic polyamides that exhibit interesting anodic polyelectrochromic properties. These polymers, containing pendent 4,4'-dimethyl-substituted triphenylamine (TPA) units, demonstrate reversible color changes upon electrochemical oxidation. rsc.orgbohrium.com

In studies of polyamides synthesized from monomers containing the this compound moiety, cyclic voltammetry revealed multiple reversible oxidation redox couples. For example, a polyamide film exhibited four reversible oxidation redox couples with half-wave potentials (E1/2) at 0.58, 0.76, 0.96, and 1.12 V in an acetonitrile (B52724) solution. rsc.orgbohrium.com This multi-step redox behavior is characteristic of the stable radical cations formed from the triphenylamine units.

Upon the application of an electrical potential, these polyamides undergo a distinct color change. In their neutral state, they are typically a pale yellowish color. As they are oxidized, the color transitions to green and then to blue at higher potentials. rsc.orgbohrium.com This electrochromic behavior is highly reversible, with the material returning to its original color when the potential is reversed. The stability of these electrochromic characteristics has been demonstrated over numerous cycles, indicating good potential for applications in electrochromic devices such as smart windows and displays. rsc.orgbohrium.com

Coloration Efficiency and Optical Transmittance Modulation

The performance of electrochromic materials is quantified by several parameters, including coloration efficiency (CE) and the degree of optical transmittance modulation. Polyamides incorporating this compound have shown promising results in these areas.

Coloration efficiency is a measure of the change in optical density per unit of charge injected or ejected per unit area. A high coloration efficiency is desirable as it indicates that a significant change in color can be achieved with a small amount of charge. For a polyamide containing the this compound moiety, a good coloration efficiency of 276 cm²/C has been reported for the green oxidized state. rsc.orgbohrium.com

These materials also exhibit a high contrast in optical transmittance. The change in optical transmittance (ΔT) upon switching between the neutral and oxidized states can be substantial. For the aforementioned polyamide, a ΔT of up to 52% at a wavelength of 423 nm and 67% at 1003 nm was observed for the green state. rsc.orgbohrium.com This large modulation of light transmission across the visible and near-infrared regions is a key requirement for applications such as energy-efficient smart windows, which can control the amount of solar radiation entering a building. The stability of these properties has been confirmed over 1600 cyclic switches, demonstrating the robustness of the material. rsc.orgbohrium.com

Table 1: Electrochromic Performance of a Polyamide Containing this compound Moiety

| Property | Value | Wavelength (nm) |

| Coloration Efficiency (Green) | 276 cm²/C | - |

| ΔT (%) (Green) | 52% | 423 |

| ΔT (%) (Green) | 67% | 1003 |

Dye-Sensitized Solar Cells (DSSCs)

Electron-Donating Ability in D-π-A Organic Dyes

A common and effective design for organic dyes in DSSCs is the donor-π-acceptor (D-π-A) structure. In this architecture, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. The this compound moiety is a potent electron donor and is frequently used in the design of these dyes. researchgate.net

The nitrogen atom in the triphenylamine core has a lone pair of electrons that can be delocalized into the π-system upon photoexcitation, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor. The presence of two methyl groups at the 4 and 4' positions further enhances the electron-donating strength of the triphenylamine unit through a positive inductive effect. This enhanced electron-donating ability is beneficial for several reasons: it can lead to a broader and more intense absorption spectrum, and it can raise the HOMO level of the dye, which can be advantageous for dye regeneration by the electrolyte. nih.gov

The D-π-A structure promotes a "push-pull" effect, where the electron density is effectively moved from the donor to the acceptor upon light absorption. nih.gov This directional charge transfer is crucial for efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO₂. bohrium.com

Influence of Substituents on Photovoltaic Performance

Introducing different π-conjugated bridges or modifying the acceptor group can alter the electronic and optical properties of the dye. For instance, extending the π-conjugation of the bridge can lead to a red-shift in the absorption spectrum, allowing the dye to harvest more light from the solar spectrum. researchgate.net

The presence of the methyl groups on the triphenylamine donor, as in this compound, can influence the dye's aggregation on the TiO₂ surface. Bulky substituents can help to suppress the formation of dye aggregates, which can lead to a decrease in PCE due to self-quenching.

Furthermore, the substituents on the donor can affect the charge recombination rate at the TiO₂/dye/electrolyte interface. nih.gov A well-designed dye with appropriate substituents can create a more effective blocking layer at the semiconductor surface, preventing the injected electrons from recombining with the oxidized dye or the electrolyte. This leads to a higher Voc and improved cell efficiency. rsc.org

Table 2: Photovoltaic Parameters of a DSSC with a Triphenylamine-based Dye

| Dye | Voc (mV) | Jsc (mA/cm²) | Fill Factor | PCE (%) |

| TC4 | 652 | 11.5 | 0.64 | 4.82 |

Note: TC4 is a D-π-A dye containing a triphenylamine donor. Data from bohrium.com.

Organic Photoconductors and Photodetectors

Organic photoconductors and photodetectors are devices that convert light signals into electrical signals. Their operation relies on the generation of charge carriers (electrons and holes) upon light absorption and the efficient transport of these carriers to the electrodes. The properties of the active organic material are paramount to the performance of these devices.

Derivatives of triphenylamine, including this compound, are promising candidates for use in organic photoconductors and photodetectors due to their excellent charge-transporting properties. nih.gov Specifically, their ability to transport holes makes them suitable for use as the p-type material in a photodiode or as the active layer in a photoconductor.

The introduction of methyl groups in the 4 and 4' positions can influence the molecular packing in the solid state, which in turn affects the intermolecular charge transport. The molecular structure also impacts the ionization potential and electron affinity of the material, which are crucial for charge generation and injection at the interfaces with other materials in the device. nih.gov

In the context of organic photodetectors, triphenylamine derivatives can be used in bulk heterojunction (BHJ) structures, where they are blended with an electron-accepting material. Upon illumination, excitons are generated and subsequently dissociate at the donor-acceptor interface, leading to a photocurrent. The efficiency of this process depends on the morphology of the blend and the electronic properties of the constituent materials. While not extensively studied for this compound specifically, the general principles suggest its potential utility in such devices.

Emerging Applications in Organic Electronics

Derivatives of the triphenylamine structure are at the forefront of research into innovative electronic applications, leveraging the inherent advantages of organic semiconductors such as mechanical flexibility, solution processability, and tunable electronic properties. rsc.orgresearchgate.net These characteristics make them ideal candidates for a new generation of electronic devices that can conform to various shapes and be integrated into everyday objects.

The demand for flexible and wearable electronics has surged, driven by applications in health monitoring, smart textiles, and portable displays. nih.govnih.gov Organic materials are central to this field due to their intrinsic mechanical compliance, a stark contrast to the rigidity of traditional silicon-based electronics. dtic.milnih.gov Triphenylamine-containing polymers, in particular, have been successfully incorporated into devices designed for flexibility and long-term performance under mechanical stress.

A notable application is in the development of flexible polymer memory devices. Researchers have synthesized donor-acceptor polyimides incorporating a triphenylamine derivative, 4,4′-diamino-4′′-methyltriphenylamine. rsc.org These polyimides were used to fabricate memory devices on flexible poly(ethylene naphthalate) substrates. rsc.org Crucially, these devices demonstrated excellent reliability and mechanical stability, confirmed through endurance and bending cyclic measurements, making them highly promising for integrated flexible memory applications. rsc.org The inherent properties of the triphenylamine unit contribute to the charge-transport capabilities essential for memory function, while the polymer backbone provides the required mechanical robustness.

The broader field of wearable bioelectronics also benefits from the progress in flexible organic materials. nih.gov These devices aim to non-invasively monitor key health biomarkers from sweat, saliva, or interstitial fluid. nih.govnih.gov While not always directly containing this compound, the fundamental materials science, including the development of flexible conductive and semiconductive layers, paves the way for its future integration into wearable sensors for real-time health diagnostics. nih.govnih.gov

The application of this compound and its analogs extends significantly into the realms of high-performance sensors and advanced memory systems. The electron-donating nature of the triphenylamine core is a key feature exploited in these technologies.

Sensors: Triphenylamine derivatives have been shown to be highly effective as sensing materials. For instance, 4,4′-Diamino-4″-methoxytriphenylamine has been utilized as a highly sensitive fluorimetric sensor for detecting trace amounts of water in organic solvents. researchgate.net The sensing mechanism relies on the quenching of the molecule's fluorescence emission by water molecules, a process facilitated by physical interactions like hydrogen bonding. researchgate.net This application is critical for industrial quality control where precise water content measurement is necessary. researchgate.net The simplicity, low cost, and high speed of such sensor systems make them valuable for use in solvents where standard methods may fail. researchgate.net

Furthermore, organic phototransistors, a type of light sensor, have been constructed using novel organic semiconductors based on distriphenylamineethynylpyrene derivatives. nih.gov These devices exhibit ultra-high sensitivity to UV light, demonstrating the potential of triphenylamine-based structures in specialized photodetector applications. nih.gov

Memory Devices: In the field of data storage, triphenylamine-based materials are instrumental in creating organic memory devices. Polyimides containing triphenylamine derivatives have been shown to exhibit electrically bistable or memory behaviors. rsc.orgresearchgate.net These devices can switch between a high-resistance "OFF" state and a low-resistance "ON" state, forming the basis of digital memory. researchgate.net

Research on flexible polymer memory devices using 4,4′-diamino-4′′-methyltriphenylamine demonstrated the ability to create both volatile (like DRAM) and non-volatile (like flash or WORM - Write-Once-Read-Many) memory. rsc.org The memory characteristics could be tuned by altering the chemical composition of the polymer. rsc.org These devices exhibit impressive performance metrics, including high ON/OFF current ratios (greater than 10⁴), low operating voltages (within -3 V), and good data retention (10⁴ seconds), highlighting their potential for high-performance, flexible data storage. rsc.org The proposed switching mechanism involves a charge transfer interaction, a process in which the triphenylamine moiety plays a central role. rsc.org

Interactive Data Table: Performance of Triphenylamine-Based Memory Devices

| Polymer System | Substrate | Memory Type | ON/OFF Ratio | Operating Voltage | Data Retention | Reference |

| Polyimide with 4,4′-diamino-4′′-methyltriphenylamine | Flexible PEN | Volatile & Non-volatile (WORM) | > 10⁴ | < -3 V | > 10⁴ s | rsc.org |

| Poly(triphenylamine)-PCBM Hybrid | Rigid | DRAM & WORM | Not Specified | Not Specified | Not Specified | rsc.org |

| Polyimides with TPA units | Rigid | Volatile & Non-volatile (WORM) | up to 10⁸ | Not Specified | Not Specified | researchgate.net |

Interactive Data Table: Performance of Triphenylamine-Based Sensors

| Compound | Application | Detection Principle | Limit of Detection (in Acetonitrile) | Response Time | Reference |

| 4,4′-Diamino-4″-methoxytriphenylamine | Water Sensor | Fluorescence Quenching | 0.0636 (W/W%) | Fast | researchgate.net |

| 1,6-distriphenylamineethynylpyrene | UV Phototransistor | Photo-induced current | Not Applicable | Not Specified | nih.gov |

V. Molecular Design Principles and Structure Property Relationships for 4,4 Dimethyltriphenylamine Derivatives

Rational Design of Triarylamine-Based Materials

The rational design of triarylamine-based materials leverages the inherent properties of the TPA core, which offers extensive π-conjugation and facile functionalization. researchgate.net The versatility of the TPA motif allows for judicious tailoring of molecular structures to achieve desired functionalities for applications such as solar cells, organic light-emitting diodes (OLEDs), and luminescent probes. researchgate.net The optoelectronic properties of TPA-based molecules are highly sensitive to the nature, number, and substitution position of functional groups on the TPA core. researchgate.net This sensitivity provides a vast landscape for creating a library of molecules with diverse functionalities. researchgate.net

A common design strategy involves the creation of donor-acceptor (D-A) architectures, where the electron-donating TPA unit is coupled with an electron-accepting moiety. researchgate.net This arrangement facilitates intramolecular charge transfer upon photoexcitation, a critical process for many optoelectronic applications. researchgate.net The complexity of these architectures can be extended to D-A2 (quadrupolar) and D-A3 (octupolar) systems by incorporating multiple acceptor groups. researchgate.net Furthermore, the introduction of bulky substituents, such as tert-butyl groups, or electron-donating groups like methoxy (B1213986) moieties at the active sites of the triarylamine units can lower their oxidation potential and enhance the stability of the resulting radical cations, thereby preventing undesirable dimerization reactions. researchgate.net

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of 4,4'-Dimethyltriphenylamine derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electronic landscape of the molecule, thereby tuning its absorption, emission, and charge transport characteristics. Theoretical investigations, such as those employing density functional theory (DFT), have been instrumental in understanding and predicting these effects. researchgate.netdntb.gov.uanih.gov

Alkyl substituents, such as the methyl groups in this compound, exert both steric and electronic effects that are crucial in modulating the material's properties. researchgate.net Electronically, alkyl groups are weakly electron-donating, which can influence the energy levels of the frontier molecular orbitals. chemrxiv.org Sterically, the presence of bulky alkyl groups can impact the molecular packing in the solid state and hinder intermolecular interactions, which can be advantageous in preventing aggregation-induced quenching of luminescence. researchgate.netmdpi.com

The introduction of methyl groups can be used to fine-tune the ionization potential of these molecules through a combination of inductive and thermodynamic effects. rsc.org For instance, the attachment of methyl and tert-butyl groups at the para-position of the TPA core has been shown to impart good optoelectronic properties and structural stability. researchgate.net The steric hindrance provided by these groups can also influence the molecular conformation, which in turn affects the charge transport properties. rsc.org Research has shown that even subtle changes in the size of the N-alkyl group can influence reaction pathways, highlighting the significant role of steric effects. mdpi.com

The extent of π-conjugation and the planarity of the molecular structure are critical determinants of the electronic and optical properties of triarylamine derivatives. Extending the conjugation length, for example by incorporating fused aromatic rings, generally leads to a red-shift in the absorption and emission spectra, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmanchester.ac.uk This extension of conjugation also tends to raise the HOMO energy level. researchgate.netmanchester.ac.uk

Molecular planarity plays a significant role in facilitating effective π-orbital overlap, which is essential for efficient charge transport. acs.org Planarization of the TPA unit can lead to a red-shift in the π–π* absorption band. acs.org However, excessive planarization can sometimes promote intermolecular aggregation, which can be detrimental to the performance of certain devices. Therefore, a balance between planarity and the introduction of steric hindrance is often sought in molecular design. The interplay between conjugation and planarity is a key consideration in the design of high-performance materials. For example, planarization of the structure around the triarylamine moiety has been found to significantly increase the two-photon absorption cross-section in certain systems. researchgate.net

Relationship between Molecular Architecture and Device Performance

For instance, in perovskite solar cells, the structure of the hole-transporting material (HTM) is crucial for efficient charge extraction and transport. scispace.com A study on a series of HTMs based on a researchgate.netresearchgate.netparacyclophane core with varying numbers of TPA units demonstrated that a multi-armed architecture with four TPA groups (tetra-TPA) exhibited superior hole transport properties compared to its counterparts with two or three TPA units. scispace.com This improved charge transport in the tetra-TPA-based device led to higher short-circuit current density (Jsc) and fill factor (FF), resulting in a higher power conversion efficiency (PCE). scispace.com

Similarly, in OLEDs, the molecular design of the emissive material influences the device's efficiency, color purity, and stability. researchgate.netrsc.org The incorporation of TPA derivatives in OLEDs can lead to materials with desirable properties such as aggregation-induced emission (AIE) and mechanochromic luminescence (MCL). researchgate.net The relationship between molecular structure and device performance is also evident in the thermal stability of the materials, which is a critical factor for the long-term operational stability of devices. rsc.orgnih.gov The glass transition temperature (Tg), a measure of the stability of the amorphous state, is directly influenced by the molecular structure of the HTM. rsc.org

Strategies for Tuning Energy Levels and Charge Mobility

The ability to precisely tune the energy levels (HOMO and LUMO) and charge carrier mobility of this compound derivatives is paramount for optimizing their performance in electronic devices. mdpi.com The alignment of the HOMO level of an HTM with the valence band of the active layer in a solar cell is critical for efficient hole extraction. bohrium.comfrontiersin.orgnih.gov

Several strategies are employed to achieve this tuning: